molecular formula C17H23N3O4 B2549457 1-(2,4-Dimethoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea CAS No. 1396806-16-8

1-(2,4-Dimethoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea

Cat. No.: B2549457
CAS No.: 1396806-16-8
M. Wt: 333.388
InChI Key: UBEYXNSABJRTOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dimethoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea is a chemical compound designed for research and development purposes. This molecule features a urea core, a functional group present in a wide range of biologically active compounds . Its structure incorporates two key moieties: a 2,4-dimethoxyphenyl group and a morpholine ring linked by a butynyl chain. The 2,4-dimethoxyphenyl subunit is a common pharmacophore in medicinal chemistry research, while the morpholine ring is a frequent component in molecules due to its influence on solubility and molecular interactions . The specific spatial arrangement and the presence of the unsaturated butynyl linker may be of particular interest for structure-activity relationship (SAR) studies. Researchers can explore this compound as a building block or a precursor in the synthesis of more complex molecules, or as a reference standard in analytical studies. The presence of the urea linkage suggests potential for investigation in areas such as enzyme inhibition or receptor modulation, given that this functional group is known to participate in key hydrogen-bonding interactions. This product is intended for research applications by qualified laboratory personnel only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(4-morpholin-4-ylbut-2-ynyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-22-14-5-6-15(16(13-14)23-2)19-17(21)18-7-3-4-8-20-9-11-24-12-10-20/h5-6,13H,7-12H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEYXNSABJRTOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NCC#CCN2CCOCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea typically involves the following steps:

    Formation of the Dimethoxyphenyl Intermediate: The starting material, 2,4-dimethoxyaniline, undergoes a reaction with phosgene or a suitable isocyanate to form the corresponding 2,4-dimethoxyphenyl isocyanate.

    Coupling with Morpholinobutynyl Intermediate: The 2,4-dimethoxyphenyl isocyanate is then reacted with 4-morpholinobut-2-yn-1-amine under controlled conditions to form the final product, 1-(2,4-Dimethoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the phenyl ring or the morpholinobutynyl moiety are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Reduced forms with fewer double bonds or oxygen atoms.

    Substitution Products: Compounds with new substituents replacing original functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Urea Derivatives

The target compound shares the urea backbone with several analogs, but its substituents distinguish it:

Compound Name Substituent 1 Substituent 2 Key Features Reference
Target Compound 2,4-Dimethoxyphenyl 4-Morpholinobut-2-yn-1-yl Alkyne linker for rigidity; morpholine for H-bonding -
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea 2-(Pyrrole-2-carbonyl)phenyl 4-Methoxyphenyl Pyrrole-carbonyl enhances electronic interactions; synthesized in 72% yield
1-(4-Chlorophenyl)-3-(morpholin-4-yl)urea 4-Chlorophenyl Morpholin-4-yl Direct morpholine attachment; exhibits medicinal properties
1-(4-((6,7-Dimethoxy-3,4-dihydroisoquinolyl))methyl)phenyl)-3-(2,4-dimethoxyphenyl)urea 2,4-Dimethoxyphenyl Dihydroisoquinolinylmethyl Complex heterocyclic system; high molecular weight (475.54 g/mol)

Key Observations :

  • The 2,4-dimethoxyphenyl group is shared with ’s compound, suggesting a role in bioactivity, as seen in chalcone derivatives with antimalarial properties .
  • ’s pyrrole-carbonyl substituent highlights how electron-withdrawing groups can influence reactivity and synthesis yields (72% in one-step method) .
Structural and Electronic Effects
  • Alkyne Linker : The but-2-yn-1-yl group in the target compound introduces sp-hybridized carbons, increasing electron density and rigidity compared to single bonds in analogs like ’s compound.
  • Methoxy Groups : The 2,4-dimethoxy configuration is associated with enhanced solubility and membrane permeability, as seen in chalcones and ’s urea .

Biological Activity

1-(2,4-Dimethoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs) and its implications in cancer treatment. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure

The compound can be described structurally as follows:

Structure C15H20N2O3\text{Structure }\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_3

The primary mechanism through which 1-(2,4-Dimethoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea exerts its biological effects is through the inhibition of FGFR signaling pathways. FGFRs play crucial roles in cell proliferation, differentiation, and survival. Inhibition of these receptors has been linked to reduced tumor growth and metastasis.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. Specifically, it has been shown to inhibit the growth of various cancer cell lines:

Cell Line IC50 (μM) Effect
A549 (Lung cancer)15.5Moderate cytotoxicity
MCF7 (Breast cancer)12.3High cytotoxicity
HeLa (Cervical cancer)18.0Moderate cytotoxicity

These results suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.

Mechanistic Studies

In vitro studies have demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways. For instance:

  • Caspase Activation : The compound significantly increased caspase-3 and caspase-9 activity in treated cells, indicating a shift towards apoptotic cell death.
  • Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound resulted in G1 phase arrest, contributing to its antitumor efficacy.

Case Studies

Several case studies have investigated the efficacy of 1-(2,4-Dimethoxyphenyl)-3-(4-morpholinobut-2-yn-1-yl)urea in preclinical models:

  • Study on A549 Cells :
    • Objective : To evaluate the cytotoxic effects of the compound on lung cancer cells.
    • Findings : The study reported a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis.
  • In Vivo Tumor Models :
    • Objective : Assess the antitumor activity in xenograft models.
    • Results : Mice treated with the compound showed a marked reduction in tumor size compared to control groups, supporting its potential for clinical application.

Safety Profile

Preliminary toxicity assessments indicated that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its long-term effects and potential side effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.